molecular formula C10H5F7O2S B14423985 3-[(Heptafluoropropyl)sulfanyl]benzoic acid CAS No. 79865-60-4

3-[(Heptafluoropropyl)sulfanyl]benzoic acid

Cat. No.: B14423985
CAS No.: 79865-60-4
M. Wt: 322.20 g/mol
InChI Key: NCVBTUWFGASPTN-UHFFFAOYSA-N
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Description

3-[(Heptafluoropropyl)sulfanyl]benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a heptafluoropropylsulfanyl group. This compound is of interest due to its unique chemical properties, which are influenced by the electron-withdrawing effects of the heptafluoropropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Heptafluoropropyl)sulfanyl]benzoic acid typically involves the introduction of the heptafluoropropylsulfanyl group onto a benzoic acid derivative. One common method involves the reaction of 3-mercaptobenzoic acid with heptafluoropropyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(Heptafluoropropyl)sulfanyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a catalyst such as palladium on carbon (Pd/C).

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated benzoic acid derivatives.

Scientific Research Applications

3-[(Heptafluoropropyl)sulfanyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as fluorinated compounds.

Mechanism of Action

The mechanism of action of 3-[(Heptafluoropropyl)sulfanyl]benzoic acid is influenced by the electron-withdrawing effects of the heptafluoropropyl group. This group can stabilize negative charges and influence the reactivity of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethylthio)benzoic acid: Similar structure but with a trifluoromethyl group instead of a heptafluoropropyl group.

    3-(Pentafluoroethylthio)benzoic acid: Contains a pentafluoroethyl group.

    3-(Nonafluorobutylthio)benzoic acid: Contains a nonafluorobutyl group.

Uniqueness

3-[(Heptafluoropropyl)sulfanyl]benzoic acid is unique due to the presence of the heptafluoropropyl group, which imparts distinct electronic and steric properties. This makes the compound particularly useful in applications requiring strong electron-withdrawing effects and high chemical stability.

Properties

CAS No.

79865-60-4

Molecular Formula

C10H5F7O2S

Molecular Weight

322.20 g/mol

IUPAC Name

3-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)benzoic acid

InChI

InChI=1S/C10H5F7O2S/c11-8(12,9(13,14)15)10(16,17)20-6-3-1-2-5(4-6)7(18)19/h1-4H,(H,18,19)

InChI Key

NCVBTUWFGASPTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)SC(C(C(F)(F)F)(F)F)(F)F)C(=O)O

Origin of Product

United States

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